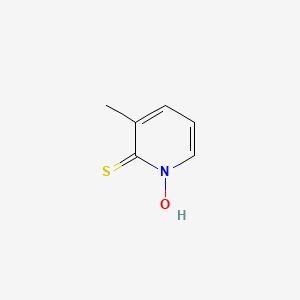

1-Hydroxy-3-Methylpyridine-2(1h)-Thione

Description

Structure

3D Structure

Properties

CAS No. |

24367-34-8 |

|---|---|

Molecular Formula |

C6H7NOS |

Molecular Weight |

141.19 g/mol |

IUPAC Name |

1-hydroxy-3-methylpyridine-2-thione |

InChI |

InChI=1S/C6H7NOS/c1-5-3-2-4-7(8)6(5)9/h2-4,8H,1H3 |

InChI Key |

YFGDWYKLGMSVNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN(C1=S)O |

Origin of Product |

United States |

Electronic Structure, Tautomerism, and Spectroscopic Characterization of 1 Hydroxy 3 Methylpyridine 2 1h Thione

Theoretical and Experimental Investigations of Tautomeric Equilibria

Tautomerism is a fundamental concept in the study of pyridinethiones, where the molecule can exist in equilibrium between two or more structural isomers that differ in the position of a proton. For 1-hydroxy-3-methylpyridine-2(1H)-thione, this primarily involves the thione-thiol equilibrium.

Investigations into the parent compound, N-hydroxypyridine-2(1H)-thione (also known as pyrithione), provide crucial insights into the tautomeric preferences of its derivatives. nih.govwikipedia.org This compound can exist in two primary tautomeric forms: the thione form, 1-hydroxy-2(1H)-pyridinethione, and the thiol form, 2-mercaptopyridine (B119420) N-oxide. wikipedia.org

Experimental observations and theoretical calculations consistently show that the thione form is the major and more stable tautomer. nih.govwikipedia.org In the gas phase, theoretical calculations indicate that the thione form is more stable than the thiol form by a significant margin of more than 30 kJ mol⁻¹. nih.gov This preference is so strong that when molecules are trapped from the gas phase in low-temperature argon or nitrogen matrices, the thione form is exclusively identified. nih.gov Furthermore, the compound crystallizes in its most stable thione tautomeric form. nih.govwikipedia.org While the methyl group in this compound will influence the electronic environment of the ring, the fundamental energetic preference for the thione tautomer is expected to be maintained. The stability of the thione form is attributed to the charge distribution and resonance stabilization within the molecule. stackexchange.comyoutube.com

| Tautomer Name | Common Form | Relative Stability |

| 1-hydroxy-2(1H)-pyridinethione | Thione | Major, more stable |

| 2-mercaptopyridine N-oxide | Thiol | Minor, less stable |

Advanced Spectroscopic Methods for Structural Elucidation

A definitive characterization of the molecular structure of this compound relies on a suite of spectroscopic techniques. Each method provides unique information about the compound's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide unambiguous evidence for its structure and would also be instrumental in distinguishing between the thione and thiol tautomers.

In the ¹H NMR spectrum, one would expect to observe distinct signals for the methyl protons, the aromatic protons on the pyridine (B92270) ring, and the hydroxyl proton. The methyl group would appear as a singlet, while the three aromatic protons would exhibit characteristic chemical shifts and coupling patterns based on their positions. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the characteristic downfield shift for the C=S carbon in the thione form. The coordination of the thione's sulfur atom to a metal can cause an upfield shift of the C=S resonance, indicating a lowering of the C=S bond order. researchgate.net

Table 3.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on related structures, as specific experimental data for this compound is not widely published.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~2.0 - 2.5 | Singlet |

| ¹H | Aromatic C-H | ~6.5 - 8.0 | Multiplets |

| ¹H | N-OH | Variable, broad | Singlet |

| ¹³C | -CH₃ | ~15 - 25 | Quartet |

| ¹³C | Aromatic C-H | ~110 - 140 | Doublets |

| ¹³C | Aromatic C-N/C-S | ~135 - 150 | Singlets |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of pyridinethione compounds is characterized by strong absorption bands corresponding to π → π* and n → π* transitions. For the related compound pyridine-2(1H)-thione, prominent absorbance maxima are observed around 271 nm and 342 nm. researchgate.net The n → π* transition is often associated with the nitrogen atom of the pyridinethione group. researchgate.net this compound is expected to display a similar absorption profile, with the exact wavelengths of maximum absorbance (λ_max) influenced by the electronic effects of the hydroxyl and methyl substituents. This technique is also valuable for studying the formation of metal complexes, as coordination to a metal ion often results in a noticeable shift in the absorption bands. researchgate.netsolubilityofthings.com

Table 3.2.2: Typical UV-Vis Absorption Maxima for Pyridinethione Scaffolds

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Associated Transitions |

|---|

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would provide clear evidence for its key structural features.

The presence of a broad absorption band in the region of 3100-3400 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The C=S (thione) stretching vibration typically appears in the region of 1200-1050 cm⁻¹. Other important signals would include C-H stretching from the aromatic ring and the methyl group (around 3000-2850 cm⁻¹), C=C and C=N stretching vibrations within the aromatic ring (typically 1600-1450 cm⁻¹), and N-O stretching vibrations. Comparing experimental spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT) can aid in the precise assignment of these vibrational modes. researchgate.net

Table 3.2.3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3100 - 3400 (broad) |

| C-H Stretch | Aromatic & Methyl | 2850 - 3100 |

| C=C / C=N Stretch | Aromatic Ring | 1450 - 1600 |

| C=S Stretch | Thione | 1050 - 1200 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision and providing insights into its structure through fragmentation patterns.

For this compound (C₆H₇NOS), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass, which is 141.0248 Da. nih.gov The fragmentation pattern upon ionization can reveal structural information. A characteristic fragmentation pathway for N-hydroxypyridine-2(1H)-thione compounds involves the cleavage of the N-O bond, leading to the loss of a hydroxyl radical (·OH), a process that is also observed in its photochemical decomposition. nih.gov Other likely fragmentations would include the loss of the methyl group or cleavage of the pyridine ring.

Table 3.2.4: Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇NOS |

| Molecular Weight | 141.19 g/mol |

| Exact Mass | 141.0248 Da |

Crystallographic Studies for Solid-State Molecular Architecture

X-ray Diffraction Analysis of this compound and its Metal Complexes

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not extensively detailed in publicly accessible literature, the analysis of closely related pyridinethione and hydroxypyridinethione structures offers significant insights into its expected solid-state architecture and behavior upon coordination to metal ions.

Studies on analogous compounds consistently show that in the solid state, the pyridinethione moiety exists predominantly in the thione tautomeric form rather than the thiol (mercaptan) form. For instance, the X-ray diffraction analysis of 6-Methylpyridine-2(1H)-thione, a structurally similar compound lacking the N-hydroxy group, confirms the thione structure. nih.gov In its crystal structure, the C=S bond lengths are reported as 1.694(3) Å and 1.700(2) Å, which are significantly shorter than a typical C-S single bond, confirming the double bond character. nih.gov Upon complexation with a metal, this bond is observed to lengthen, indicating a change to a pyridinethiolate anion that coordinates to the metal center. nih.gov The molecules in the crystal lattice are organized into centrosymmetric dimers through intermolecular N—H⋯S hydrogen bonds. nih.gov

The coordination chemistry of hydroxypyridinethiones has been investigated with various transition metals, revealing how these ligands chelate to form stable complexes. nih.gov X-ray crystallography of these metal complexes provides definitive evidence of the coordination modes. For example, the crystal structure of a complex involving the parent ligand, 1-hydroxypyridine-2-thione (also known as 2-mercaptopyridine N-oxide), with palladium(II) has been fully characterized. researchgate.net

In the complex, bis(1-oxopyridine-2-thionato)palladium(II), the ligand acts as a bidentate chelator, coordinating through the oxygen and sulfur atoms. The resulting coordination geometry around the palladium(II) center is described as nearly square-planar. researchgate.net This structural arrangement is common for Pd(II) complexes and highlights the strong chelation ability of the hydroxypyridinethione functional group. The crystal structure analysis provides precise unit cell dimensions, as detailed in the table below.

The broader study of hydroxypyridinethione and thiopyrone metal complexes indicates that these O,S mixed-donor ligands often exert a strong trans influence, which affects the coordination geometries of the resulting complexes. nih.gov This comprehensive structural data is fundamental for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal and materials chemistry.

Table 1: Crystallographic Data for 6-Methylpyridine-2(1H)-thione nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₇NS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4608 (15) |

| b (Å) | 14.902 (3) |

| c (Å) | 11.665 (2) |

| β (°) | 94.85 (3) |

| Volume (ų) | 1292.3 (4) |

| Z | 8 |

Table 2: Crystallographic Data for bis(1-oxopyridine-2-thionato)palladium(II) Chloroform Solvate researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂O₂PdS₂·CHCl₃ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.1569 (15) |

| b (Å) | 21.306 (3) |

| c (Å) | 8.4618 (14) |

| Volume (ų) | 1650.3 (5) |

| Z | 4 |

| Coordination Geometry | Nearly Square-Planar |

Coordination Chemistry of 1 Hydroxy 3 Methylpyridine 2 1h Thione

Chelation Behavior and Donor Atom Preferences (O,S Coordination)

1-Hydroxy-3-methylpyridine-2(1H)-thione is a bidentate ligand that typically coordinates to metal ions through its exocyclic oxygen and sulfur atoms. This O,S-coordination mode is characteristic of the broader class of hydroxypyridinethiones, often referred to as pyrithiones. The ligand exists in tautomeric forms, predominantly as the 1-hydroxypyridine-2(1H)-thione tautomer, which facilitates the formation of a stable five-membered chelate ring upon deprotonation of the hydroxyl group. nih.gov

The preference for O,S coordination is driven by the hard and soft acid-base (HSAB) principle. The harder oxygen atom tends to bind preferentially to harder metal ions, while the softer sulfur atom shows a higher affinity for softer metal ions. This dual donor capability allows this compound and its analogues to form stable complexes with a wide range of metal cations.

Complexation with Transition Metal Ions

The versatile chelating nature of this compound enables it to form complexes with numerous transition metals. The following sections detail its interactions with specific metal ions.

Iron(II/III) Complexes and their Spectroscopic Characterization

While specific studies on iron complexes of this compound are not extensively detailed in the available literature, the coordination of analogous 3-hydroxy-4-pyridinone ligands with iron(III) has been well-documented. These related complexes are typically characterized by their intense color in solution and have been investigated using various spectroscopic techniques. scholaris.carsc.org

For instance, iron(III) complexes with N-substituted 3,4-hydroxypyridinones have been characterized by FT-IR and UV-Vis spectroscopy. scholaris.ca The formation of these complexes is often indicated by a significant shift in the UV-Vis absorption bands upon chelation. scholaris.ca The magnetic properties of such iron complexes are also of interest; high-spin Fe(III) complexes typically exhibit magnetic moments around 5.9 B.M. nih.gov

Table 1: Spectroscopic Data for Analogous Iron(III) Complexes

| Complex Type | Spectroscopic Technique | Key Observations |

| [Fe(3,4-hydroxypyridinone)₃] | UV-Vis Spectroscopy | Intense charge-transfer bands in the visible region. |

| [Fe(3,4-hydroxypyridinone)₃] | FT-IR Spectroscopy | Shifts in C=O and O-H stretching frequencies upon coordination. |

| High-spin Fe(III) Macrocyclic Complexes | Magnetic Susceptibility | Effective magnetic moments characteristic of high-spin d⁵ configuration. nih.gov |

This table is based on data for analogous hydroxypyridinone complexes, as specific data for this compound complexes is limited.

Nickel(II) Complexes: Geometrical Isomerism and Coordination Environments

Nickel(II) complexes with pyridinethione and related ligands can exhibit a variety of coordination geometries, including octahedral and square planar, which can lead to geometrical isomerism. luc.educhemijournal.comnih.gov The specific geometry adopted is influenced by factors such as the steric and electronic properties of the ligands and the nature of any co-ligands present. luc.edu

For instance, studies on Ni(II) complexes with hydrazone derivatives show that the metal center can adopt an octahedral geometry, often with a 1:2 metal-to-ligand stoichiometry. chemijournal.com In such complexes, the magnetic moment is typically in the range of 2.9–3.3 B.M., consistent with a high-spin d⁸ configuration in an octahedral field. chemijournal.com In contrast, some Ni(II) complexes with thiosemicarbazone derivatives adopt a distorted square planar geometry. nih.gov

The coordination environment in these complexes is often confirmed through techniques like single-crystal X-ray diffraction, which provides precise information on bond lengths and angles. nih.gov Spectroscopic methods such as UV-Vis and NMR are also crucial for characterizing the electronic structure and geometry of these complexes in solution. luc.educhemijournal.com

Copper(II) and Zinc(II) Complexes: Synthesis and Characterization

The synthesis of copper(II) and zinc(II) complexes with ligands analogous to this compound, such as those derived from 2-formylpyridine, has been reported. researchgate.net These syntheses often involve the reaction of the ligand with the corresponding metal salt in a suitable solvent.

Characterization of these complexes typically involves a combination of elemental analysis, and spectroscopic methods like FT-IR and UV-Vis. researchgate.netresearchgate.net In the FT-IR spectra, coordination of the pyridinethione ligand is evidenced by shifts in the vibrational frequencies of the C=S and N-O groups. For copper(II) complexes, the electronic spectra often show broad d-d transition bands in the visible region, which are indicative of the coordination geometry. researchgate.net Due to the d⁹ electronic configuration of Cu(II), its complexes are often subject to Jahn-Teller distortion, leading to elongated octahedral or square pyramidal geometries. researchgate.net

Zinc(II) complexes, being diamagnetic with a d¹⁰ configuration, are typically characterized by ¹H and ¹³C NMR spectroscopy, which can provide insights into the ligand's coordination mode in solution.

Lead(II) and Gallium(III) Complexes and their Selectivity

Information regarding the complexation of this compound with lead(II) and gallium(III) is scarce in the scientific literature. However, the known affinity of the hydroxypyridinone and hydroxypyridinethione classes of ligands for trivalent metal ions suggests that stable complexes with Ga(III) are likely to form. The selectivity of these ligands is often governed by the HSAB principle, with the hard oxygen donor favoring coordination to hard metal ions like Ga(III).

Organoruthenium(II) Complexes with Pyridinethione Analogues: Synthesis and Spectroscopic Properties

The synthesis of organoruthenium(II) complexes containing pyridinethione analogues has been an active area of research. nih.govnih.gov These complexes are often of the "piano-stool" geometry, with the ruthenium atom coordinated to an arene ligand, the O,S-chelating pyridinethione, and a halide.

A general synthetic route involves the reaction of a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, with the desired pyridinethione ligand in the presence of a base. nih.gov The resulting complexes are typically air-stable and can be characterized by a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. orientjchem.orgnih.gov

In the ¹H NMR spectra of these organoruthenium(II) complexes, the protons of the coordinated p-cymene (B1678584) ligand exhibit characteristic shifts, and the signals of the pyridinethione ligand are also shifted upon coordination to the metal center. nih.gov These spectroscopic data are crucial for confirming the structure and purity of the synthesized complexes.

Table 2: Summary of Metal Complexes with this compound and its Analogues

| Metal Ion | Typical Coordination Geometry | Characterization Techniques | Key Findings |

| Iron(II/III) | Octahedral (inferred) | UV-Vis, FT-IR, Magnetic Susceptibility | Strong chelation, intense coloration. scholaris.carsc.org |

| Nickel(II) | Octahedral, Square Planar | X-ray Diffraction, UV-Vis, NMR, Magnetic Susceptibility | Potential for geometrical isomerism. luc.educhemijournal.comnih.gov |

| Copper(II) | Distorted Octahedral, Square Pyramidal | FT-IR, UV-Vis, Elemental Analysis | Jahn-Teller distortion is common. researchgate.net |

| Zinc(II) | Tetrahedral, Octahedral | NMR, FT-IR, Elemental Analysis | Forms stable, diamagnetic complexes. |

| Lead(II) | - | - | Limited data available. |

| Gallium(III) | - | - | Limited data available, expected to form stable complexes. |

| Ruthenium(II) | "Piano-stool" | NMR, Mass Spectrometry, X-ray Diffraction | Forms stable organometallic complexes. nih.govnih.gov |

Influence of Substituents on Metal Coordination Modes and Affinity

The introduction of substituents onto the basic hydroxypyridinethione framework profoundly impacts the resulting ligand's coordination behavior and affinity for various metal ions. The methyl group in this compound, in particular, exerts a significant influence through a combination of steric and electronic effects.

Research into the broader class of hydroxypyridinethiones has demonstrated that the nature and position of substituents can dictate the adoption of varied coordination modes. While the parent 1-hydroxypyridine-2(1H)-thione typically acts as a bidentate ligand, coordinating through its oxygen and sulfur atoms, the addition of substituents can introduce steric hindrance that alters this preferred geometry. For instance, studies on related substituted pyridinethione ligands have shown that bulky groups can force a shift from a chelating to a bridging coordination mode, leading to the formation of polynuclear metal complexes.

The electronic properties of substituents also play a crucial role. Electron-donating groups, such as the methyl group, can increase the electron density on the donor atoms (oxygen and sulfur), thereby enhancing the ligand's basicity and its affinity for metal ions. Conversely, electron-withdrawing groups would be expected to decrease the metal-binding affinity. This principle allows for the fine-tuning of the ligand's properties to target specific metal ions within a biological system.

A comparative study on the binding of methyl-substituted 1-hydroxypyridine-2(1H)-thiones to the active site of human carbonic anhydrase II (hCAII), a zinc-dependent metalloenzyme, revealed that the position of a single methyl group can drastically alter inhibitor potency. nih.gov This highlights the critical interplay between the ligand's substitution pattern and the topology of the enzyme's active site. In some cases, a substituent may lead to unexpected binding modes due to steric clashes with the protein environment. nih.gov

Ligand Design Principles for Metallobiological Applications

The development of ligands based on this compound for metallobiological applications is guided by a set of principles aimed at optimizing their interaction with target biomolecules, particularly metalloenzymes. These principles leverage the inherent metal-binding capabilities of the HOPTO scaffold while incorporating features that enhance specificity and efficacy.

Metal-Binding Pharmacophores for Enzyme Active Site Targeting

The this compound moiety serves as a potent metal-binding pharmacophore (MBP), a key functional group responsible for coordinating to the metal ion in a metalloenzyme's active site. nih.gov The design of effective inhibitors involves integrating this MBP into a larger molecular framework that presents complementary interactions with the surrounding amino acid residues of the enzyme.

The general strategy involves identifying a suitable MBP, such as the this compound core, and then elaborating its structure with substituents that can engage in specific interactions within the enzyme's active site. This approach has been successfully applied to the design of inhibitors for a variety of metalloenzymes. The choice of substituents is guided by the desire to maximize binding affinity and selectivity for the target enzyme over other metalloproteins in the biological system.

The following table summarizes the key components of a ligand designed for enzyme active site targeting based on the this compound scaffold:

| Component | Function | Design Considerations |

| Metal-Binding Pharmacophore (MBP) | Coordinates to the catalytic metal ion in the enzyme's active site. | The this compound core provides strong metal chelation. |

| Scaffold | Provides the structural framework for the MBP and substituents. | The pyridinethione ring is a stable and synthetically accessible scaffold. |

| Substituents | Interact with the amino acid residues in the enzyme's active site to enhance binding affinity and selectivity. | The 3-methyl group influences steric and electronic properties. Other substituents can be added to target specific pockets within the active site. |

Interplay of Steric, Electronic, and Hydrophobic Interactions in Metal Binding

Steric Interactions: The size and shape of the ligand, including its substituents, must be complementary to the geometry of the enzyme's active site. The methyl group at the 3-position introduces a degree of steric bulk that can either be beneficial, by promoting a favorable binding conformation, or detrimental, by causing steric clashes with the protein. nih.gov As observed in studies with hCAII, even a single methyl group can lead to unexpected coordination modes due to steric hindrance with the active site environment. nih.gov

Electronic Interactions: The electronic properties of the ligand, influenced by the methyl group, affect the strength of the coordinate bonds with the metal ion. The electron-donating nature of the methyl group enhances the Lewis basicity of the oxygen and sulfur donor atoms, generally leading to stronger metal-ligand bonds.

The following table provides a qualitative summary of the influence of these interactions on the metal binding of this compound in a biological context:

| Interaction Type | Influence of the 3-Methyl Group | Consequence for Metal Binding |

| Steric | Increases bulk near the coordination site. | Can either enhance or hinder binding depending on the active site topology. May lead to altered coordination geometries. nih.gov |

| Electronic | Electron-donating, increasing electron density on O and S donors. | Generally increases the intrinsic metal-binding affinity. |

| Hydrophobic | Provides a nonpolar surface. | Can engage in favorable interactions with hydrophobic residues in the active site, contributing to binding affinity and selectivity. nih.gov |

Reactivity and Mechanistic Studies of 1 Hydroxy 3 Methylpyridine 2 1h Thione

Fundamental Chemical Transformations and Reaction Pathways

The unique structural features of 1-hydroxy-3-methylpyridine-2(1H)-thione, specifically the hydroxyl (-OH) and thione (C=S) groups, dictate its chemical behavior. These functionalities serve as active sites for a variety of reactions, including nucleophilic attacks, ligand coordination, radical generation, and single electron transfer processes.

The oxygen atom of the hydroxyl group and the sulfur atom of the thione group in this compound possess lone pairs of electrons, making them effective nucleophiles. These sites can readily attack electrophilic centers, initiating a range of chemical reactions. The sulfur atom, being larger and more polarizable than the oxygen atom, often exhibits enhanced nucleophilicity.

In addition to their nucleophilic character, these functionalities allow the molecule to act as a ligand in coordination chemistry. The ability to coordinate with metal ions through the oxygen and sulfur atoms enables the formation of various metal complexes. This chelating ability is a key aspect of its chemical reactivity and has been exploited in the synthesis of novel organometallic compounds. For instance, related hydroxypyridinethione derivatives have been used to synthesize organoruthenium complexes. nih.gov

| Functional Group | Role in Reactions | Examples of Reactivity |

| Hydroxyl (-OH) | Nucleophile, Ligand | Proton abstraction, Coordination to metal centers |

| Thione (C=S) | Nucleophile, Ligand | Alkylation, Acylation, Coordination to soft metal centers |

This table summarizes the dual role of the hydroxyl and thione groups in this compound.

Pyridinethiones, including this compound, are well-known precursors for the generation of radicals. The relatively weak N-O bond in the N-hydroxy moiety can be cleaved under thermal or photochemical conditions to produce a hydroxyl radical (•OH) and a pyridylthiyl radical. mdpi.com This homolytic cleavage is a pivotal step in initiating various radical-mediated transformations.

The generated radicals are highly reactive species that can participate in a cascade of subsequent reactions. For example, the hydroxyl radical is a powerful oxidizing agent capable of abstracting hydrogen atoms from a wide range of organic substrates, leading to the formation of new carbon-centered radicals. These radicals can then undergo further reactions such as addition to double bonds, cyclization, or fragmentation. N-acyloxy-2-pyridinethiones, also known as Barton esters, are a classic example of this reactivity, where irradiation leads to the formation of alkyl radicals and a 2-pyridylthiyl radical. researchgate.net

In the realm of organocatalysis, pyridinethione derivatives can participate in single electron transfer (SET) processes. In these reactions, the pyridinethione can act as either an electron donor or an acceptor, depending on the reaction conditions and the nature of the other reactants. This ability to facilitate electron transfer is crucial for the activation of substrates in various organic transformations. nih.gov

For instance, under photocatalytic conditions, pyridine (B92270) N-oxides can be oxidized via a single-electron transfer to form a radical cation. researchgate.net This species can then act as a hydrogen atom transfer (HAT) agent, a key step in many C-H functionalization reactions. researchgate.net The versatility of pyridinethiones in SET processes has opened up new avenues for the development of novel and sustainable catalytic systems. Recent studies have shown that phenazines such as pyocyanin (B1662382) and 1-hydroxyphenazine (B607933) can generate radical intermediates through a single-electron transfer reaction with ferrous iron. nih.gov

| Process | Description | Role of Pyridinethione |

| Radical Generation | Homolytic cleavage of the N-O bond. | Precursor to hydroxyl and pyridylthiyl radicals. |

| Single Electron Transfer (SET) | Facilitates the transfer of a single electron to or from a substrate. | Acts as a photoredox catalyst or mediator. |

This table highlights the key processes involving this compound in radical and organocatalytic chemistry.

Photochemical Reactivity of Pyridinethione Derivatives

The interaction of pyridinethione derivatives with light induces a range of photochemical reactions, primarily centered around the cleavage of the N-O bond and subsequent rearrangements of the molecular structure.

Upon absorption of ultraviolet (UV) light, this compound and related compounds undergo efficient cleavage of the N-O bond. mdpi.comnih.gov This photoinduced dissociation leads to the formation of a hydroxyl radical and a pyridylthiyl radical. mdpi.comresearchgate.net The quantum yield of this process is often high, making these compounds effective photochemical sources of hydroxyl radicals for various applications, including footprinting studies of nucleic acids. nih.gov

The mechanism of this cleavage is thought to involve the excitation of the molecule to an excited singlet state, which then crosses to a dissociative potential energy surface. mdpi.com The released radicals can then initiate further chemical reactions, as discussed in the previous section. The photochemistry of N-hydroxypyridine-2-thione esters has been studied using laser flash photolysis, demonstrating the specific formation of various radicals in addition to the 2-pyridylthiyl radical upon UV irradiation. researchgate.net

Beyond simple bond cleavage, the excited states of pyridinethione systems can undergo various rearrangements and transformations. These photochemical reactions can lead to the formation of complex molecular architectures and are of significant interest in synthetic organic chemistry.

For example, irradiation of certain pyridinium (B92312) ylides can lead to skeletal rearrangements, yielding diazepine (B8756704) structures. chemrxiv.org While the specific photochemical rearrangements of this compound are not extensively detailed in the provided context, the general reactivity patterns of related pyridine derivatives suggest that photoisomerization and electrocyclization reactions are plausible pathways. wur.nl The photochemical behavior of pyridinium salts has been shown to result in a variety of structurally complex motifs. researchgate.net These transformations often proceed through highly reactive, short-lived intermediates.

| Photochemical Process | Outcome | Key Intermediates |

| N-O Bond Cleavage | Generation of hydroxyl and pyridylthiyl radicals. mdpi.com | Excited singlet state. |

| Skeletal Rearrangement | Formation of new ring systems (e.g., diazepines). chemrxiv.org | Bicyclic valence isomers, azabenzvalene ions. researchgate.net |

This table outlines the primary photochemical processes observed in pyridinethione and related pyridine systems.

Matrix-Isolation Experimental Studies of Photochemically Generated Speciesresearchgate.net

Matrix-isolation is a powerful technique used to study reactive species at very low temperatures. In a typical experiment, monomers of the compound of interest are trapped in an inert solid matrix, such as argon (Ar), nitrogen (N₂), or normal hydrogen (n-H₂). Subsequent irradiation with UV light can induce photochemical reactions, and the resulting products can be characterized spectroscopically, usually by infrared (IR) spectroscopy.

For N-hydroxypyridine-2(1H)-thione, a closely related compound, matrix-isolation studies have demonstrated that UV excitation leads to the cleavage of the N-O bond, generating a pyridylthiyl radical and a hydroxyl radical. mdpi.comnih.gov The fate of these radicals is highly dependent on the nature of the matrix material.

In argon and nitrogen matrices, the "cage effect" is significant, meaning the radical pair is held in close proximity by the rigid matrix. mdpi.com This often leads to the recombination of the radicals, forming a thioperoxy derivative. mdpi.comnih.gov

However, studies using a solid hydrogen (n-H₂) matrix have shown a different outcome. mdpi.comnih.gov In this "reactive matrix," the initial N-hydroxypyridine-2(1H)-thione is completely consumed upon UV irradiation, leading to the formation of 2-mercaptopyridine (B119420) and water as the main products. mdpi.comnih.gov This indicates that the hydrogen matrix actively participates in the reaction, likely by abstracting the hydroxyl group, thus preventing the recombination that forms the thioperoxy derivative. nih.gov These findings highlight the crucial role of the isolating medium in directing the photochemical pathways of pyridinethiones.

Table 1: Photochemical Products of N-hydroxypyridine-2(1H)-thione in Different Matrices

| Matrix Material | Primary Photoproducts | Observed Phenomenon |

|---|---|---|

| Argon (Ar) | Thioperoxy derivative | Cage effect leading to radical recombination mdpi.comnih.gov |

| Nitrogen (N₂) | Thioperoxy derivative | Cage effect leading to radical recombination mdpi.comnih.gov |

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of pyridinethiones are crucial for understanding their involvement in redox reactions and catalytic cycles. Cyclic voltammetry is a primary tool for investigating these properties.

Cyclic Voltammetry for Determination of Redox Potentialsnih.govnih.gov

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a compound. By applying a linearly varying potential to an electrode and measuring the resulting current, a voltammogram is obtained. The peaks in the voltammogram correspond to oxidation and reduction events, and their positions can be used to determine the standard redox potentials of the species.

For thione and selone complexes of ruthenium(II) and zinc(II), CV has been employed to determine their redox potentials and predict their ability to participate in biologically relevant redox processes, such as the generation of hydroxyl radicals from hydrogen peroxide. researchgate.net The redox activity of these complexes is influenced by the metal center, the ligands, and the solvent system. researchgate.net By analyzing the cyclic voltammograms, researchers can assess whether the redox potentials of a compound fall within the range of biological oxidants or reductants. researchgate.net

Electron Transfer Mechanisms in Catalytic Cycles Involving Pyridinethionesnih.govresearchgate.net

Pyridinethiones and their derivatives, such as pyridine N-oxides, can participate in catalytic cycles through single-electron transfer (SET) processes. nih.gov Upon photoexcitation, pyridine N-oxides can be oxidized to generate electrophilic N-oxy radicals. nih.gov These radicals can then act as hydrogen atom transfer (HAT) agents, abstracting hydrogen atoms from substrates to generate carbon-centered radicals. nih.gov

A general mechanism for a photoredox catalytic cycle involving a pyridine N-oxide is as follows:

Excitation and Oxidation: The photocatalyst is excited by light and then oxidizes the pyridine N-oxide to an N-oxy radical.

Hydrogen Atom Abstraction: The N-oxy radical abstracts a hydrogen atom from a C(sp³)–H bond of a substrate, generating an alkyl radical.

Radical Addition: The alkyl radical adds to an electron-deficient species, such as an alkene, to form a new radical intermediate.

Reduction and Catalyst Regeneration: The radical intermediate is reduced, and the photocatalyst is regenerated, completing the catalytic cycle. nih.gov

The electron transfer can also be mediated by the formation of an electron-donor-acceptor (EDA) complex between the protonated heteroarene and the pyridine N-oxide. nih.gov Light irradiation of this complex can initiate a single-electron transfer to generate the reactive radical species. nih.gov

Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides valuable insights into reaction mechanisms, complementing experimental studies. Density Functional Theory (DFT) is a commonly used method for modeling radical formation, propagation pathways, and catalyst-substrate interactions.

Computational Modeling of Radical Formation and Propagation Pathwaysresearchgate.net

Theoretical calculations have been instrumental in understanding the photochemical decomposition of N-hydroxypyridine-2(1H)-thione. researchgate.net These studies have investigated the mechanism of the UV-induced cleavage of the N-O bond, which leads to the formation of the pyridylthiyl and hydroxyl radicals. researchgate.net Computational models can map the potential energy surface of the excited state, identifying the lowest energy pathway for bond dissociation. researchgate.net

In the context of radical propagation, theoretical studies on the reaction of 3-hydroxy-3-methyl-2-butanone (B89657) with OH radicals have used DFT to investigate hydrogen abstraction pathways. mdpi.com By calculating the activation barriers for hydrogen abstraction from different positions in the molecule, the most favorable reaction pathway can be identified. mdpi.com Such calculations can predict the regioselectivity of radical reactions and provide theoretical rate constants that can be compared with experimental data. mdpi.com

Elucidation of Catalyst-Substrate Interactions and Transition Statesnih.gov

Computational modeling is a powerful tool for elucidating the interactions between catalysts and substrates and for characterizing the transition states of chemical reactions. For instance, in a study of the hetero-Diels-Alder reaction, DFT calculations were used to investigate the molecular mechanism and selectivity.

The analysis of DFT-based reactivity indices can reveal the electrophilic and nucleophilic characters of the reactants, helping to explain the observed reactivity. Furthermore, the geometries of the transition state structures can be optimized to understand the degree of bond formation and breaking at the transition state. The calculation of activation energies for different possible reaction pathways allows for the prediction of the major product, and the analysis of the intrinsic reaction coordinate (IRC) can confirm that the calculated transition state connects the reactants and products.

While not specific to this compound, these computational approaches are directly applicable to studying its interactions in catalytic systems and elucidating the transition states of its reactions.

Advanced Applications in Organic Synthesis and Catalysis Utilizing 1 Hydroxy 3 Methylpyridine 2 1h Thione

1-Methylpyridine-2(1H)-Thione (MPT) Analogues as Organocatalysts

Analogues of 1-Methylpyridine-2(1H)-thione (MPT) have emerged as a promising class of organocatalysts. Their inherent reactivity and structural tunability make them suitable for a variety of organic transformations, particularly those involving radical intermediates.

Catalytic Activity in Radical-Mediated Organic Reactions (e.g., Giese Reaction)

While direct studies detailing the catalytic activity of 1-Methylpyridine-2(1H)-thione (MPT) analogues in the Giese reaction are not extensively documented in the reviewed literature, the broader class of pyridine (B92270) derivatives has been investigated in various radical-mediated processes. The Giese reaction, a powerful method for carbon-carbon bond formation via the addition of a radical to an electron-deficient alkene, often relies on catalysts to facilitate the radical generation and propagation steps. The structural characteristics of MPT analogues, featuring a pyridine ring and a thione group, suggest their potential to participate in such catalytic cycles. The nitrogen atom of the pyridine ring can influence the electronic properties of the molecule, while the sulfur atom of the thione group can potentially engage in radical processes. Further research is necessary to fully elucidate the specific catalytic role and efficiency of MPT analogues in the Giese reaction and other similar radical-mediated transformations.

Scope and Synthetic Utility in the Modification of Complex Organic Molecules

The application of pyridine-2(1H)-thione derivatives as synthons for the construction of more elaborate molecular architectures highlights their synthetic utility. These compounds can serve as versatile building blocks for the synthesis of various heterocyclic systems. For instance, nicotinamide derivatives have been synthesized and utilized in the preparation of condensed thieno[2,3-b]pyridines through their reactions with halo compounds. nih.govacs.org This demonstrates the potential of the pyridine-thione scaffold in the assembly of complex molecules with potential biological activities. The ability to introduce diverse substituents onto the pyridine ring allows for the generation of a library of analogues with varied steric and electronic properties, which can be crucial for optimizing their performance in the synthesis of intricate organic molecules, including natural product analogues. rsc.orgresearchgate.netnih.govresearchgate.net The development of synthetic strategies that leverage the reactivity of MPT analogues can provide efficient pathways to novel and structurally diverse compounds. nih.govresearchgate.net

Contributions to the Development of Novel Synthetic Methodologies

The exploration of 1-hydroxy-3-methylpyridine-2(1H)-thione and its analogues has contributed to the broader goal of developing more sustainable and efficient synthetic methods in organic chemistry. A key area of impact is in the design of transition-metal-free reactions.

Design and Implementation of Transition-Metal-Free Radical Processes

The development of transition-metal-free synthetic methods is a significant area of research aimed at reducing the environmental impact and cost associated with metal catalysts. Pyridine derivatives have been explored in the context of transition-metal-free functionalization and derivatization reactions. researchgate.net These processes often involve the generation of radical intermediates under metal-free conditions. While specific examples detailing the use of this compound in designing such radical processes are not prevalent in the reviewed literature, the inherent reactivity of the pyridine-thione core suggests its potential in this area. The ability of the thione group to participate in radical reactions, coupled with the tunable electronic nature of the pyridine ring, makes these compounds attractive candidates for the development of novel transition-metal-free methodologies, such as radical cyclizations and other C-C bond-forming reactions. cdnsciencepub.comconfex.com

Considerations for Catalyst Stability, Reactivity, and Efficiency

The efficiency of these catalysts is determined by their ability to promote the desired transformation with high yield and selectivity. For instance, in continuous flow microreactors, the stability and activity of catalysts are paramount for prolonged operation. organic-chemistry.org The reactivity of pyridine-based catalysts can be modulated by the introduction of various substituents on the pyridine ring, which can influence their electronic and steric properties. A thorough understanding of the structure-activity relationships is essential for the rational design of more efficient and robust pyridine-thione organocatalysts for a wide range of organic transformations.

| Parameter | Description | Relevance to Pyridine-Thione Catalysts |

| Stability | The ability of the catalyst to resist decomposition under reaction conditions. | Crucial for catalyst longevity and reusability. Tautomeric equilibrium can influence stability. cdnsciencepub.com |

| Reactivity | The rate at which the catalyst facilitates a chemical reaction. | Can be tuned by modifying substituents on the pyridine ring to alter electronic and steric properties. |

| Efficiency | The measure of a catalyst's effectiveness in converting reactants to desired products. | High efficiency is characterized by high yields and selectivity with low catalyst loading. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Advanced Functionalization Strategies for Pyridinethiones

The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of 1-hydroxy-3-methylpyridine-2(1H)-thione and its analogues. While established routes exist, future research should prioritize the development of more sustainable, atom-economical, and scalable syntheses. A promising avenue involves the exploration of one-pot multicomponent reactions, which can construct the pyridinethione core in a single step from readily available starting materials, thereby minimizing waste and purification steps. For instance, novel syntheses of related 5-nitroso-pyridine-2(1H)-thiones have been achieved through the reaction of isonitroso derivatives of ß-diketones with cyanothioacetamide. researchgate.net

Furthermore, advanced functionalization strategies are needed to diversify the available pyridinethione derivatives. A significant challenge in pyridine (B92270) chemistry is the selective functionalization at the meta-position, which is often difficult to achieve directly. nih.gov Future work could focus on dearomatization-rearomatization strategies to access previously inaccessible substitution patterns on the pyridine ring. nih.gov This would enable the introduction of a wide array of functional groups, allowing for the fine-tuning of the electronic and steric properties of the molecule for specific applications.

| Strategy | Description | Potential Advantages |

| Multicomponent Reactions | Combining three or more reactants in a single operation to form a complex product. | Increased efficiency, reduced waste, operational simplicity. |

| C-H Functionalization | Directly converting a carbon-hydrogen bond into a carbon-functional group bond. | High atom economy, avoids pre-functionalization of starting materials. |

| Dearomatization Strategies | Temporarily disrupting the aromaticity of the pyridine ring to enable otherwise difficult functionalization patterns. nih.gov | Access to novel isomers, particularly meta-substituted derivatives. nih.gov |

| Flow Chemistry Synthesis | Performing reactions in a continuous flowing stream rather than a batch-wise process. | Enhanced safety, scalability, and control over reaction parameters. |

Integration of Advanced Spectroscopic Techniques and Computational Methods for Deeper Mechanistic Understanding

A deeper understanding of the structural, electronic, and dynamic properties of this compound is crucial for predicting its reactivity and designing new applications. Future research should leverage the integration of advanced spectroscopic techniques with high-level computational methods.

While standard techniques like NMR and IR spectroscopy are routinely used, advanced methods such as two-dimensional NMR (COSY, HSQC, HMBC), solid-state NMR, and ultrafast transient absorption spectroscopy can provide more detailed insights. These techniques can elucidate complex structural connectivities, tautomeric equilibria in different environments, and the dynamics of excited states.

The combination of experimental data with computational chemistry, particularly Density Functional Theory (DFT), offers a powerful synergistic approach. nih.govresearchgate.net DFT calculations can be used to predict and interpret spectroscopic data, such as NMR chemical shifts and vibrational frequencies, providing a robust validation of the proposed structures. nih.gov Moreover, computational methods can be employed to model reaction mechanisms, calculate activation barriers, and analyze the frontier molecular orbitals (HOMO-LUMO) to understand reactivity. researchgate.net This integrated approach allows for a comprehensive understanding of the molecule's behavior at an electronic level. nih.govresearchgate.net

| Method | Information Gained | Research Application |

| 2D NMR Spectroscopy | Detailed proton-carbon and proton-proton correlations. | Unambiguous structure elucidation of new derivatives. |

| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. nih.gov | Determination of bond lengths, bond angles, and intermolecular interactions. nih.gov |

| DFT Calculations | Electronic structure, molecular orbitals, reaction pathways, and simulated spectra. nih.govresearchgate.net | Predicting reactivity, understanding reaction mechanisms, and interpreting spectroscopic results. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule over time. nih.gov | Understanding conformational flexibility, solvent effects, and interactions with biological macromolecules. nih.gov |

Expanding the Scope of Catalytic Applications and Exploring New Reactivity Profiles

The unique electronic and structural features of this compound suggest its potential utility in catalysis. The presence of soft (sulfur) and hard (oxygen, nitrogen) donor atoms makes it an excellent candidate as a ligand for transition metal catalysts. Future research should focus on synthesizing and evaluating the catalytic activity of its metal complexes in various organic transformations, such as cross-coupling reactions, C-H activation, and asymmetric catalysis. The electronic properties of the ligand can be systematically tuned via functionalization (as described in 7.1) to optimize the performance of the catalyst.

Beyond coordination to metals, exploring the uncharted reactivity profiles of the pyridinethione scaffold itself is a key future direction. For example, the reactivity of related heterocyclic systems like 1,2,4-triazines in inverse electron-demand Diels-Alder (IED-DA) reactions has been exploited for bioorthogonal chemistry. nih.govresearchgate.net Investigating whether this compound can participate in similar cycloaddition reactions could open up new applications in chemical biology and materials science. The potential for the molecule to act as an organocatalyst, perhaps leveraging the thione or hydroxyl group for activation, also warrants investigation.

Investigating Uncharted Coordination Motifs and Their Influence on Chemical Reactivity

The coordination chemistry of pyridinethiones is a rich but underexplored field. The this compound ligand can potentially bind to metal centers in various ways, acting as a monodentate, bidentate, or bridging ligand. The N-hydroxy group introduces an additional coordination site compared to simple pyridinethiones. Hydroxypyridinethiones (HOPTOs) are known to be effective zinc-binding scaffolds, typically coordinating in a bidentate fashion through the oxygen and sulfur atoms. nih.gov

Future research should systematically explore the coordination of this compound with a wide range of transition metals, lanthanides, and main group elements. The synthesis and structural characterization (primarily through single-crystal X-ray diffraction) of new coordination complexes will be essential to identify novel coordination motifs. Understanding how different metals and their oxidation states influence the coordination geometry is a key objective. Subsequently, the influence of these coordination modes on the chemical reactivity of both the ligand and the metal center should be investigated. For example, coordination could alter the redox properties of the metal, enhance the catalytic activity, or modify the photophysical properties of the complex.

| Coordination Mode | Potential Donor Atoms | Potential Structural Outcome |

| Monodentate | S or O | Simple terminal ligand attachment. |

| Bidentate Chelating | S and O | Formation of a stable 5-membered chelate ring. nih.gov |

| Bidentate Bridging | S and N/O | Formation of dimeric or polymeric structures. mdpi.com |

| Tridentate Chelating | S, N, and O | Formation of highly stable complexes with specific geometries. |

Development of Synergistic Research Frameworks Combining Synthetic, Spectroscopic, and Theoretical Approaches

To accelerate progress in the field, future research on this compound should be conducted within a synergistic framework that tightly integrates synthetic, spectroscopic, and theoretical methods. This "design-build-test-learn" cycle represents the most efficient path to innovation.

In this model, computational methods (7.2) would be used to design novel pyridinethione derivatives with specific, desired properties (e.g., electronic character for catalysis, specific coordination geometry). These computational blueprints would then guide the synthetic efforts (7.1) to create the target molecules. Advanced spectroscopic techniques (7.2) would be employed to rigorously characterize the synthesized compounds and their metal complexes (7.4), providing crucial experimental data to validate and refine the initial theoretical models. The new experimental insights into structure and reactivity (7.3) would then feed back into the design phase, creating a closed loop of continuous improvement and discovery. Such an integrated approach will be instrumental in unlocking the full scientific and technological potential of this versatile chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.